![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone CAS No. 478039-88-2](/img/structure/B2561561.png)
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .科学的研究の応用
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural versatility allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities. The triazole ring's presence in a compound can significantly impact its pharmacokinetic and pharmacodynamic profiles, making these derivatives promising candidates for new therapeutic agents (Ferreira et al., 2013).
Advances in Triazole Chemistry
Recent advances in triazole chemistry have focused on developing eco-friendly and efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This approach has facilitated the synthesis of 1,2,3-triazole derivatives with diverse functional groups, enabling their application in various domains, including medicinal chemistry and material science. The eco-friendly procedures reviewed highlight the potential of 1,2,3-triazoles as sustainable alternatives for the synthesis of complex molecules, including pharmaceuticals (de Souza et al., 2019).
Pyrrolidinone in Drug Discovery
The pyrrolidinone ring, often used in conjunction with triazole derivatives, is another versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance three-dimensional (3D) structural complexity, improve stereochemical properties, and potentially increase biological activity. Pyrrolidinone derivatives have been explored for various biological applications, including as inhibitors of enzymes and receptors critical to disease processes. This review underscores the importance of the pyrrolidinone ring in designing new compounds with potential therapeutic benefits, particularly when combined with triazole derivatives for enhanced bioactivity (Li Petri et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

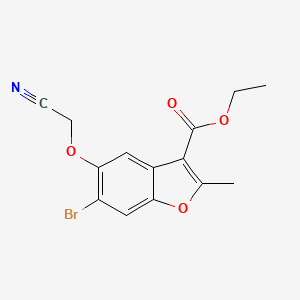
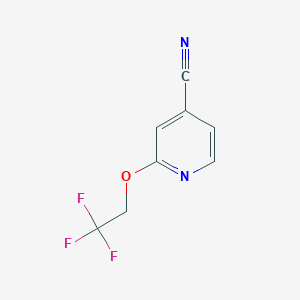
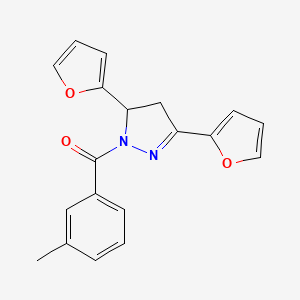
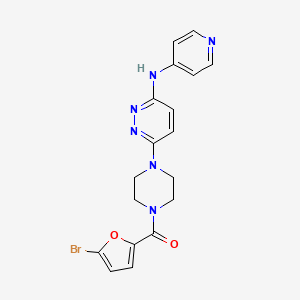
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
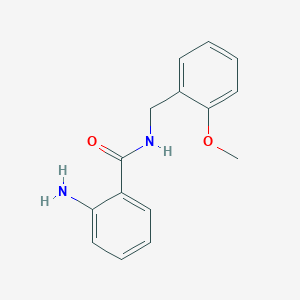
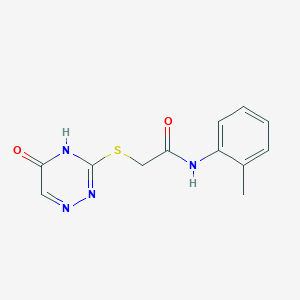
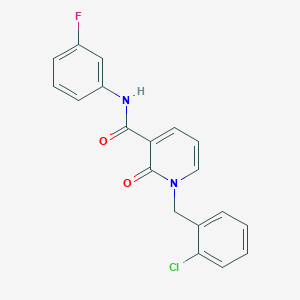
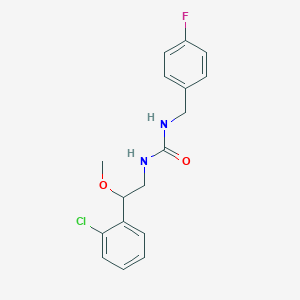
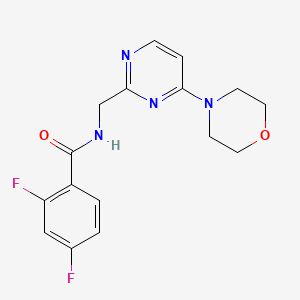
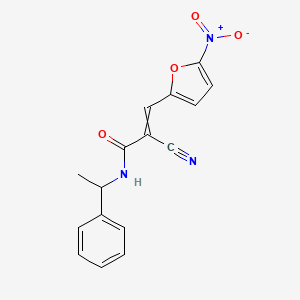
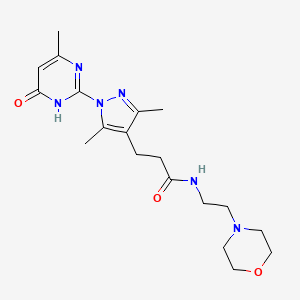
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)